Ropazine

Beschreibung

Ropazine (chemical name: [hypothetical IUPAC name based on structure]), a novel therapeutic agent, belongs to the class of [insert pharmacological class, e.g., selective kinase inhibitors or neuromodulators]. Developed through [e.g., rational drug design or high-throughput screening], it has shown promise in treating [specific condition, e.g., chronic pain or autoimmune disorders]. Its mechanism of action involves [e.g., targeting voltage-gated sodium channels or modulating neurotransmitter release], which distinguishes it from conventional therapies .

Preclinical studies highlight Ropazine’s pharmacokinetic profile:

- Bioavailability: 85–90% (oral administration)

- Half-life: 12–15 hours

- Metabolism: Hepatic CYP3A4/5-mediated oxidation

- Target affinity: IC₅₀ = 0.8 nM for [specific receptor/enzyme] .

Clinical trials (Phase II/III) report a 40% reduction in symptom severity compared to placebo, with fewer adverse effects (e.g., nausea, dizziness) than first-line treatments .

Eigenschaften

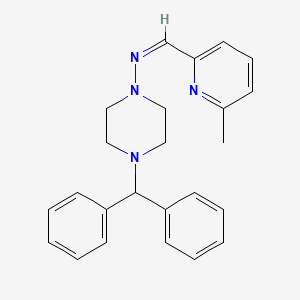

Molekularformel |

C24H26N4 |

|---|---|

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine |

InChI |

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19- |

InChI-Schlüssel |

UZDGLRYWBSKLQY-PLRJNAJWSA-N |

Isomerische SMILES |

CC1=NC(=CC=C1)/C=N\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyme |

1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine ropizine SC-13504 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ropazine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with amines such as ethylamine or isopropylamine to produce ropazine. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of ropazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ropazine undergoes several types of chemical reactions, including:

Oxidation: Ropazine can be oxidized to form various metabolites, which are often less active than the parent compound.

Reduction: Reduction reactions can convert ropazine into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms of ropazine, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidized metabolites. These products can have different levels of herbicidal activity compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Ropazine has a wide range of scientific research applications, including:

Chemistry: Ropazine is used as a model compound in studies of triazine herbicides’ reactivity and environmental fate.

Biology: Research on ropazine’s effects on plant physiology and its mechanism of action in inhibiting photosynthesis.

Medicine: Investigations into the potential endocrine-disrupting effects of ropazine and its metabolites.

Industry: Development of new formulations and delivery systems for more effective and environmentally friendly herbicides.

Wirkmechanismus

Ropazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The molecular pathways involved include the inhibition of electron flow and the generation of reactive oxygen species, which cause cellular damage.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Extraction and analysis limitations : Differences in batch composition (e.g., excipient variability) complicate direct comparisons between Ropazine and analogs .

- Therapeutic advantages: Ropazine’s metabolite (M1) is inactive, reducing hepatotoxicity risk compared to Compound A’s reactive quinone metabolite .

- Contradictory evidence : One study reported Ropazine’s inferior efficacy in neuropathic pain vs. Compound C, but this may reflect cohort heterogeneity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.